molecular formula C15H12ClN3OS3 B12596468 Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-

Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-

Cat. No.: B12596468
M. Wt: 381.9 g/mol
InChI Key: BPHJKHHAFDSQSS-UHFFFAOYSA-N
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Description

Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)- is a complex organic compound that features a thiazole ring structure. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)- typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and methylthiazol substituents. The process often includes:

    Formation of Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)- can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the chlorophenyl group may produce phenyl derivatives.

Scientific Research Applications

Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules with potential biological activities.

    Biology: The compound is studied for its antimicrobial and anticancer properties.

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating infections and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and methylthiazol groups enhances its antimicrobial and anticancer activities compared to other thiazole derivatives .

Properties

Molecular Formula

C15H12ClN3OS3

Molecular Weight

381.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H12ClN3OS3/c1-9-6-17-14(23-9)19-13(20)8-22-15-18-12(7-21-15)10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,17,19,20)

InChI Key

BPHJKHHAFDSQSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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